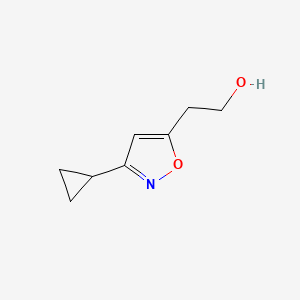

2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-4-3-7-5-8(9-11-7)6-1-2-6/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDGRQFEAOEPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol typically involves:

- Formation of the oxazole ring system, often via cyclization reactions involving β-ketoesters or related precursors.

- Introduction of the cyclopropyl substituent at the 3-position of the oxazole ring.

- Functionalization of the 5-position to install the ethan-1-ol side chain.

Oxazole Ring Formation

Several methods exist for synthesizing substituted oxazoles, including:

Cyclization of β-ketoesters with hydroxylamine derivatives : This is a common route for isoxazole and oxazole derivatives, involving condensation and cyclization reactions. For example, β-ketoesters react with hydroxylamine hydrochloride under mild conditions to form isoxazole rings.

Lithium diisopropylamide (LDA)-mediated β-ketoester preparation : The β-ketoester intermediate can be synthesized by deprotonation of esters with LDA at low temperatures (-70 °C), followed by reaction with ethyl acetate. This method (Method C) has shown high yields (79-92%) and short reaction times (1.5-3.5 h).

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| A | NaH in THF, 70 °C, 20 h | 31 | Limited substrate scope |

| B | NaOMe in toluene, 90 °C, 20 h | 0 | Failed for isoxazole methyl ester |

| C | LDA in THF, -70 °C, 1.5-3.5 h | 79-92 | High yield, preferred method |

Table 1: Comparison of β-ketoester preparation methods relevant to oxazole synthesis

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is incorporated to enhance molecular properties such as metabolic stability and conformational restriction. The cyclopropyl group can be introduced via:

- Use of cyclopropyl-substituted precursors during the oxazole ring formation.

- Post-cyclization functionalization methods, such as alkylation or cross-coupling reactions.

In the context of related heterocycles, cyclopropyl substituents have been introduced to triazole rings using lead-oriented synthesis approaches, which increase sp^3 carbon content while maintaining minimal steric hindrance.

Functionalization to Ethan-1-ol Side Chain

The ethan-1-ol moiety is typically installed by amidation or nucleophilic substitution reactions on activated intermediates:

Activation of carboxylic acid derivatives (e.g., 1H-1,2,3-triazole-4-carboxylic acids) with carbonyldiimidazole (CDI) followed by reaction with 2-aminoethanol yields the corresponding ethan-1-ol-substituted compounds.

Heating the reaction mixture at moderate temperatures (e.g., 343 K for 1 hour) in dry solvents such as acetonitrile facilitates amidation.

The product is isolated by precipitation, filtration, and crystallization from ethanol to obtain pure crystals with characteristic IR and NMR signatures confirming the presence of C=O and N–H groups as well as the ethan-1-ol functionality.

Representative Reaction Scheme (Adapted)

| Step | Reaction Details |

|---|---|

| 1 | Synthesis of substituted oxazole ring via cyclization of β-ketoester and hydroxylamine derivatives |

| 2 | Introduction of cyclopropyl substituent via cyclopropyl-containing starting materials or alkylation |

| 3 | Activation of carboxylic acid intermediate with CDI in dry acetonitrile at 323 K for 30 min |

| 4 | Addition of 2-aminoethanol and heating at 343 K for 1 h |

| 5 | Cooling, addition of water, filtration, washing, and crystallization from ethanol to isolate final product |

Analytical Characterization

- IR Spectroscopy : Characteristic absorption bands at ~1685 cm⁻¹ (C=O stretch) and ~3370 cm⁻¹ (N–H stretch) confirm amide formation.

- NMR Spectroscopy : Proton NMR (400 MHz, DMSO-d6) shows signals consistent with the oxazole ring, cyclopropyl group, and ethan-1-ol side chain.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Oxazole ring formation | Cyclization of β-ketoesters with hydroxylamine; LDA-mediated β-ketoester synthesis preferred |

| Cyclopropyl group introduction | Via cyclopropyl-substituted precursors or post-cyclization functionalization |

| Ethan-1-ol installation | Amidation of activated carboxylic acid intermediates with 2-aminoethanol |

| Reaction conditions | Mild heating (323-343 K), dry solvents (acetonitrile), inert atmosphere |

| Purification | Precipitation, filtration, ethanol crystallization |

| Yields | High yields reported for β-ketoester intermediates (up to 92%) |

| Characterization methods | IR, 1H NMR, crystallography |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H11NO2

CAS Number: 1489965-36-7

IUPAC Name: 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol

The compound features a cyclopropyl group attached to an oxazole ring, which is further connected to an ethan-1-ol moiety. This structure allows for diverse chemical reactivity and biological interactions.

Chemistry

In the field of chemistry, 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with specific properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate. |

| Reduction | The oxazole ring can be reduced to yield various derivatives using lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions at the oxazole ring. |

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activities: Investigations into its role in inhibiting cancer cell proliferation highlight its potential as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Research

Another research effort focused on the compound's ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The findings revealed that the compound effectively reduced CDK2 activity in vitro, leading to decreased proliferation of cancer cells. This positions it as a candidate for further development in cancer therapeutics.

Medicine

The unique structural features of this compound make it an attractive candidate for medicinal chemistry. Its potential as a therapeutic agent is being explored due to:

- Targeting CDK2: As mentioned earlier, inhibiting CDK2 could lead to new treatments for cancers characterized by uncontrolled cell division.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to serve as an intermediate in synthesizing specialty chemicals used in various sectors.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the ethan-1-ol group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol and related compounds:

*Inferred from structural analogy to .

†Estimated based on analogous acetic acid derivative in .

Key Observations:

Heterocycle Differences :

- The 1,2-oxazole ring (target compound) is less electron-deficient than 1,2,4-oxadiazole (), which may influence reactivity in nucleophilic or electrophilic reactions .

- Oxadiazoles (e.g., 1,2,4-oxadiazole in ) often exhibit higher metabolic stability in medicinal chemistry contexts compared to oxazoles .

Substituent Effects: The cyclopropyl group (target compound) introduces steric hindrance and lipophilicity, whereas the phenyl group () increases aromatic π-π interactions and molecular weight . The ethanol chain enhances water solubility compared to the hydroxyl group in 3-cyclopropyl-1,2,4-oxadiazol-5-ol () .

Functional Group Impact: The carboxylic acid in 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid () confers higher acidity (pKa ~2-3) and ionic character, contrasting with the neutral ethanol group in the target compound .

Biological Activity

Overview

2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol, also known as a cyclopropyl oxazole derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an oxazole ring, which is further linked to an ethan-1-ol moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 155.18 g/mol |

| CAS Number | 1489965-36-7 |

The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, particularly during the G1/S transition. By inhibiting CDK2, this compound can disrupt cell proliferation and induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that the compound induces apoptosis through the activation of caspase pathways and increased expression of p53 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induces p53 expression and caspase activation |

| HeLa | 12.41 | Apoptotic pathway activation |

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in multiple cancer cell lines compared to controls.

Study 2: Antimicrobial Activity

Research published in Antibiotics highlighted the antimicrobial effects of this compound against resistant strains of bacteria. The study found that it effectively reduced bacterial counts in vitro and showed potential for development into a therapeutic agent for treating infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.